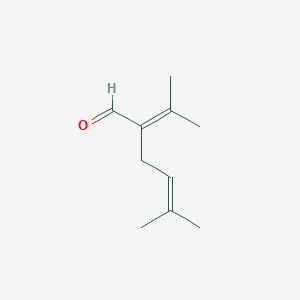

2-Isopropylidene-5-methylhex-4-enal

Description

Structure

3D Structure

Properties

CAS No. |

3304-28-7 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylidenehex-4-enal |

InChI |

InChI=1S/C10H16O/c1-8(2)5-6-10(7-11)9(3)4/h5,7H,6H2,1-4H3 |

InChI Key |

LXFYJMYFNQCYJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(=C(C)C)C=O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 2 Isopropylidene 5 Methylhex 4 Enal

Advanced Extraction and Isolation Techniques for Complex Matrices

The extraction and isolation of specific terpenoids like 2-Isopropylidene-5-methylhex-4-enal from complex plant matrices require a multi-step approach that combines initial extraction with subsequent purification.

Initial Extraction:

Steam Distillation and Hydrodistillation: These are the most prevalent methods for extracting volatile compounds and essential oils from plant materials. nih.gov In these processes, steam is passed through the plant matter, causing the volatile oils to vaporize. The resulting vapor is then condensed and collected, where the oil separates from the water. nih.gov This technique is economical but can sometimes lead to the thermal degradation of sensitive compounds.

Solvent Extraction: This method involves macerating or soaking plant material in a suitable solvent, such as ethanol (B145695) or hexane (B92381). nih.gov The solvent dissolves the terpenes and other lipophilic compounds. The resulting extract is then concentrated to remove the solvent, yielding a crude extract. nih.gov

Advanced and Selective Extraction:

Supercritical Fluid Extraction (SFE): SFE is a more advanced technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating pressure and temperature, the solvating power of the fluid can be precisely controlled, allowing for the selective extraction of specific compound classes. SFE is advantageous as it avoids the use of organic solvents and operates at lower temperatures, preserving the integrity of thermolabile compounds.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free sampling technique used for analyzing volatile and semi-volatile compounds. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then directly inserted into the injector of a gas chromatograph for analysis. mdpi.com

Isolation and Purification:

Chromatographic Techniques: Following initial extraction, isolating a single compound from the resulting mixture requires high-resolution chromatography. nih.govGas Chromatography (GC) is fundamental for the analysis and separation of volatile compounds like those in essential oils. mdpi.com For preparative purposes, where the goal is to collect the purified compound, High-Performance Liquid Chromatography (HPLC) is often employed. These techniques separate molecules based on their differential affinities for a stationary phase and a mobile phase, enabling the isolation of highly pure compounds. nih.gov

Hydrodistillation and Solvent-Assisted Extraction Protocols

The isolation of volatile compounds like this compound from plant and fungal matrices is commonly achieved through distillation and extraction methods. nih.gov Hydrodistillation and solvent-assisted extraction are primary techniques employed for this purpose.

Hydrodistillation (HD) is a traditional and widely used method for extracting essential oils from plant materials. medicalterpenes.com The process involves immersing the plant material in water and boiling the mixture. youtube.com The resulting steam, carrying the volatile essential oils, is then passed through a condenser, and the oil is separated from the water in a collection vessel. medicalterpenes.comyoutube.com This method is advantageous because it uses water as the solvent, avoiding contamination from organic solvents and often yielding a high quality of terpenes. medicalterpenes.com However, the high temperatures involved can potentially lead to the degradation of heat-sensitive compounds, such as the hydrolysis of esters or polymerization of aldehydes. researchgate.net There are several variations of this technique, including water distillation, water and steam distillation, and direct steam distillation, chosen based on the characteristics of the plant material. youtube.cominformahealthcare.com

Solvent-Assisted Extraction is another key method for isolating terpenoids. nih.gov This technique involves using an organic solvent to dissolve the desired compounds from the plant or fungal material. The choice of solvent is critical and depends on the polarity of the target compound. nih.gov For non-volatile or less volatile terpenes, a nonpolar solvent like hexane is often effective. nih.gov The general procedure includes breaking the plant cells, extracting the sample with the chosen solvent, and then separating the target compound from the crude extract. nih.gov While effective, this method requires careful removal of the solvent in subsequent steps to ensure the purity of the isolated compound.

The table below summarizes findings on the natural occurrence of this compound and the extraction methods used.

| Natural Source | Scientific Name | Percentage Found | Extraction/Analysis Method |

| Peppermint | Mentha piperita L. | 0.192% | Hydrodistillation / GC-MS |

| Fungus | Penicillium notatum | 5.446% | Solvent Extraction / GC-MS |

| Black Cumin | Nigella sativa | Detected | Methanolic Extraction / GC-MS |

Chromatographic Separation Strategies for Purification (e.g., Column Chromatography)

Following initial extraction, the resulting essential oil or solvent extract is a complex mixture of various compounds. To isolate and purify this compound, chromatographic techniques are essential.

Column Chromatography is a fundamental and effective method for the purification of aldehydes from such mixtures. researchgate.net This technique utilizes a solid stationary phase, typically silica (B1680970) gel, packed into a column. researchgate.net The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. researchgate.net

For the separation of aliphatic aldehydes, a common approach involves using a nonpolar solvent system. researchgate.net For instance, a mobile phase consisting of a high percentage of hexane or pentane (B18724) with a small percentage of a more polar solvent like diethyl ether or ethyl acetate (B1210297) (e.g., 97:3 hexane:diethyl ether) can be used. researchgate.net In this system, the less polar aldehyde will travel down the column more quickly (elute first), while more polar impurities, such as corresponding alcohols or carboxylic acids, will be retained more strongly by the silica gel and elute later. researchgate.net

An alternative purification strategy for aldehydes involves the formation of a bisulfite adduct. researchgate.netyoutube.com The crude aldehyde is reacted with a concentrated solution of sodium bisulfite, forming a water-soluble adduct. researchgate.net This allows for the removal of non-aldehydic, organic-soluble impurities through liquid-liquid extraction. youtube.com Subsequently, the aldehyde can be regenerated from the aqueous layer by basification, for example, with sodium bicarbonate. researchgate.net This method can be particularly useful when standard chromatography is challenging due to compound instability on the silica column. nih.gov

The table below outlines a general column chromatography scheme for the purification of an aldehyde like this compound.

| Parameter | Description | Details |

| Technique | Column Chromatography | Purification of aldehydes from a crude extract. |

| Stationary Phase | Silica Gel | A polar adsorbent that retains polar compounds. |

| Mobile Phase | Hexane/Diethyl Ether | A typical solvent system might be 97:3 (v/v). The low polarity elutes the aldehyde while retaining more polar impurities. |

| Elution Order | Aldehyde first | The target aldehyde is less polar than potential byproducts like alcohols or acids and thus elutes before them. |

Synthetic Methodologies and Reaction Chemistry of 2 Isopropylidene 5 Methylhex 4 Enal

Chemical Synthesis Pathways and Strategies

The construction of the 2-isopropylidene-5-methylhex-4-enal framework can be approached through several strategic disconnections, primarily involving the formation of the α,β-unsaturated aldehyde moiety or the isomerization of suitable precursors.

The synthesis of α,β-unsaturated aldehydes and ketones can often be achieved through the base-catalyzed isomerization of their β,γ-unsaturated counterparts. This process is driven by the formation of a thermodynamically more stable conjugated system. In the context of this compound, a hypothetical precursor would be 2-isopropyl-5-methylhexa-2,4-dien-1-ol, which upon isomerization would yield the target aldehyde. The mechanism typically involves the deprotonation at the α-position to the carbonyl group by a base, forming an enolate intermediate. Subsequent protonation at the γ-position leads to the conjugated isomer. While specific examples for the direct isomerization to this compound are not extensively documented in the literature, the principle is well-established for similar systems. researchgate.net For instance, the isomerization of β,γ-unsaturated ketones to their α,β-conjugated isomers has been effectively carried out using bases like 1,8-diazabicycloundec-7-ene (DBU) or DABCO in solvents like isopropanol (B130326) at room temperature. researchgate.net

A related and industrially significant transformation is the Meyer-Schuster rearrangement, which converts propargyl alcohols into α,β-unsaturated carbonyl compounds under acidic or metal-catalyzed conditions. google.comwikipedia.orggoogle.comrsc.org The synthesis of citral, a structurally related terpene aldehyde, from dehydrolinalool is a prime example of this type of rearrangement and serves as a model for potential synthetic routes to this compound. google.comgoogle.com The mechanism involves the protonation of the alcohol, followed by a 1,3-hydroxyl shift to form an allene (B1206475) intermediate, which then tautomerizes to the final α,β-unsaturated aldehyde. wikipedia.org

Table 1: Base-Catalyzed Isomerization and Rearrangement Reactions

| Reaction Type | Precursor Type | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Isomerization | β,γ-Unsaturated Aldehyde/Ketone | Base (e.g., DBU, DABCO) | α,β-Unsaturated Aldehyde/Ketone |

The synthesis of this compound can also be envisioned through the derivatization of other readily available terpene aldehydes and alcohols. This can involve reactions that modify the carbon skeleton or functional groups. For instance, methods for the derivatization of terpenes can include alkoxylation and hydroxylation. google.com The oxidative dehydrogenation of a corresponding terpene alcohol, such as 2-isopropylidene-5-methylhex-4-en-1-ol, using a heterogeneous ruthenium catalyst in the presence of oxygen at elevated temperatures, presents a potential route to the target aldehyde. google.com

Furthermore, the analysis of terpenes often involves derivatization to enhance their volatility and detectability, for example, by silylation of hydroxyl groups for gas chromatography. nih.gov While not a synthetic method in itself, these derivatization techniques highlight the reactivity of the functional groups present in related terpene alcohols. The derivatization of alcohols in essential oils with chromogenic agents like phthalic anhydride (B1165640) followed by HPLC analysis is another common practice. molnar-institute.com

The development of asymmetric routes to chiral α,β-unsaturated aldehydes is a significant area of research, primarily driven by the utility of these compounds as building blocks in the synthesis of complex natural products. Organocatalysis has emerged as a powerful tool for these transformations, often employing chiral secondary amines to activate α,β-unsaturated aldehydes towards various nucleophilic additions. acs.orgmdpi.comacs.orgresearchgate.netnih.gov

While specific asymmetric syntheses of this compound are not prominent in the literature, the principles established for related systems are applicable. For example, the asymmetric synthesis of (R)-2-isopropyl-5-methylhex-5-enal has been described, involving a key alkylation step using an Evans chiral auxiliary. researchgate.net Organocatalytic methods, such as the use of diarylprolinol silyl (B83357) ethers, have been shown to be highly effective in the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes, affording products with high enantioselectivity. acs.orgresearchgate.net These methodologies could potentially be adapted to achieve an enantioselective synthesis of this compound or its precursors.

Table 2: Asymmetric Synthesis Approaches for α,β-Unsaturated Aldehydes

| Catalysis Type | Catalyst Example | Reaction Type |

|---|---|---|

| Organocatalysis | Chiral Secondary Amines (e.g., Proline derivatives) | Michael Addition, Diels-Alder |

Mechanistic Studies of Chemical Reactivity

The reactivity of this compound is dominated by its α,β-unsaturated aldehyde functionality, which provides two primary sites for chemical attack: the carbonyl carbon and the β-carbon of the double bond.

Aldehydes are readily oxidized to carboxylic acids, and this compound is no exception. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can effectively carry out this transformation. libretexts.orgpressbooks.pubquora.com The reaction typically proceeds under basic or neutral conditions. The mechanism of aldehyde oxidation by KMnO₄ involves the formation of a hydrate (B1144303) intermediate from the aldehyde and water, which is then oxidized. pressbooks.pub

In the case of α,β-unsaturated aldehydes, the double bond is also susceptible to oxidation by KMnO₄. libretexts.orgstackexchange.com Under vigorous conditions (e.g., heating), oxidative cleavage of the double bond can occur, leading to the formation of smaller carboxylic acids and ketones. For instance, the oxidation of cinnamic acid (an α,β-unsaturated carboxylic acid) with KMnO₄ can lead to benzaldehyde. stackexchange.com Therefore, the oxidation of this compound with KMnO₄ could potentially yield 2-isopropylidene-5-methylhex-4-enoic acid under mild conditions, or lead to cleavage of the carbon-carbon double bond under harsher conditions.

Table 3: Potential Oxidation Products of this compound with KMnO₄

| Reaction Conditions | Primary Product | Potential Byproducts |

|---|---|---|

| Mild (e.g., controlled pH, low temperature) | 2-Isopropylidene-5-methylhex-4-enoic acid | Diol from double bond oxidation |

The reduction of α,β-unsaturated aldehydes can yield different products depending on the reducing agent and reaction conditions. The selective reduction of the carbonyl group to an allylic alcohol (1,2-reduction) without affecting the carbon-carbon double bond is a common synthetic goal. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in an alcohol solvent, is highly effective for this purpose. acs.org The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the direct attack of the hydride at the carbonyl carbon.

In the absence of CeCl₃, NaBH₄ can lead to a mixture of products, including the allylic alcohol (from 1,2-reduction) and the saturated alcohol (from 1,4-conjugate addition followed by carbonyl reduction). stackexchange.commasterorganicchemistry.commasterorganicchemistry.com The 1,4-addition involves the attack of the hydride at the β-carbon, forming an enolate intermediate which is then protonated. The resulting saturated aldehyde is subsequently reduced to the saturated alcohol.

Table 4: Reduction Products of this compound

| Reducing Agent/Conditions | Major Product | Minor Product(s) |

|---|---|---|

| NaBH₄, CeCl₃ (Luche Reduction) | 2-Isopropylidene-5-methylhex-4-en-1-ol (Allylic Alcohol) | Saturated alcohol |

Electrophilic and Nucleophilic Addition Reactions across Unsaturated Bonds

The chemical structure of this compound, a conjugated dienal, features multiple reactive sites for both electrophilic and nucleophilic additions. The molecule's reactivity is governed by the interplay between the carbon-carbon double bonds and the electron-withdrawing aldehyde group. This conjugated system allows for both direct (1,2) and conjugate (1,4 or 1,6) additions.

Nucleophilic Addition: Nucleophiles can attack either the electrophilic carbonyl carbon or the β-carbon. wikipedia.org The regioselectivity of this attack is influenced by the nature of the nucleophile, a concept often described by the Hard and Soft Acids and Bases (HSAB) theory.

1,2-Addition: "Hard" nucleophiles, such as those found in Grignard reagents (RMgX) or organolithium reagents (RLi), tend to attack the hard electrophilic center, the carbonyl carbon, in a 1,2-addition pathway. pressbooks.pub This reaction, after an aqueous workup, yields a secondary alcohol.

1,4-Addition (Conjugate Addition): "Soft" nucleophiles, like organocuprates (R₂CuLi) or thiols, preferentially attack the softer β-carbon. pressbooks.pubquimicaorganica.org This results in a 1,4-conjugate addition, which initially forms an enolate intermediate that is subsequently protonated to give a more stable carbonyl compound. The Michael addition, involving the addition of an enolate, is a classic example of 1,4-addition to α,β-unsaturated carbonyls. pressbooks.pub

The general reactivity for nucleophilic additions is summarized in the table below.

| Reaction Type | Reagent Example | Primary Product | Notes |

| 1,2-Addition | Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 2-Isopropylidene-3-hydroxy-5-methylhept-4-enal | Favored by "hard" nucleophiles. |

| 1,4-Addition | Lithium dimethylcuprate ((CH₃)₂CuLi) followed by H₃O⁺ | 2-Isopropylidene-3,5-dimethylhex-4-enal | Favored by "soft" nucleophiles. |

| Michael Addition | Diethyl malonate with a base (e.g., NaOEt) | Diethyl 2-((E)-3-formyl-2,6-dimethylhept-5-en-4-yl)malonate | Addition of a stabilized enolate. |

Electrophilic Addition: Electrophiles, such as hydrogen halides (HX) or halogens (X₂), add across the carbon-carbon double bonds. The reaction is initiated by the protonation or attack on one of the double bonds to form a resonance-stabilized allylic carbocation. chemistrynotmystery.comopenstax.orglibretexts.org This intermediate can then be attacked by the nucleophile at different positions, leading to a mixture of products.

1,2- and 1,4-Addition Products: For example, the addition of HBr can result in both a 1,2-adduct and a 1,4-adduct. openstax.org The product distribution is often temperature-dependent. At lower temperatures, the reaction is under kinetic control, favoring the 1,2-addition product due to the proximity effect. chemistrysteps.com At higher temperatures, the reaction is under thermodynamic control, favoring the more stable 1,4-addition product. chemistrysteps.com The substitution on the double bonds of this compound will influence the stability of the intermediate carbocations and, consequently, the product ratios.

Aldol (B89426) Condensation and Other Carbonyl Reactivity

The aldehyde functional group is a central point of reactivity in this compound, participating in a variety of transformations including aldol reactions, oxidations, reductions, and olefination reactions.

Aldol Condensation: Aldol reactions involve the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.orgsigmaaldrich.com While this compound lacks α-hydrogens and cannot self-condense via the typical enolate formation at the α-position, it can act as an electrophilic acceptor for other enolizable ketones or aldehydes in a "crossed aldol" reaction. wikipedia.org Furthermore, it could potentially react via its extended vinylogous enolate, formed by deprotonation at the γ-position (C-6 methyl group), although this is generally less favored. The initial product of an aldol addition is a β-hydroxy aldehyde, which can often be dehydrated upon heating to form a new, more extended conjugated system. masterorganicchemistry.comyoutube.com

Other Carbonyl Reactions:

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-isopropylidene-5-methylhex-4-en-1-ol, using mild reducing agents like sodium borohydride (NaBH₄). Stronger reagents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the carbon-carbon double bonds.

Oxidation: Oxidation of the aldehyde group using reagents like silver oxide (Ag₂O) in the Tollens' test or chromium-based reagents would yield the corresponding carboxylic acid, 2-isopropylidene-5-methylhex-4-enoic acid.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. By reacting with a phosphorus ylide (e.g., Ph₃P=CH₂), the carbonyl oxygen is replaced with a carbon group, thereby extending the conjugated π-system of the molecule.

Exploration of Pericyclic Reactions in Conjugated Dienal Systems

The conjugated diene system within this compound makes it a suitable substrate for pericyclic reactions. These are concerted reactions that proceed through a cyclic transition state and are not typically influenced by catalysts or solvents but can be initiated by heat or light. ebsco.commsu.edu

Diels-Alder Reaction: As a conjugated diene, the molecule can undergo a [4+2] cycloaddition with a dienophile (an alkene or alkyne). ebsco.comlibretexts.org The electron-withdrawing aldehyde group and electron-donating alkyl groups on the diene influence its reactivity and the regioselectivity of the cycloaddition. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org High temperatures can favor the reverse reaction, known as the retro-Diels-Alder. libretexts.org

Electrocyclic Reactions: Under thermal or photochemical conditions, the conjugated diene could undergo a concerted ring-closing reaction to form a cyclobutene (B1205218) derivative. The stereochemical outcome of this reversible reaction is governed by the Woodward-Hoffmann rules.

Sigmatropic Rearrangements: These are concerted reactions where a σ-bond migrates across the π-system. libretexts.org A potential example would be a wikipedia.orgchemistrynotmystery.com-hydride shift, where a hydrogen atom moves from the C-6 methyl group to the carbonyl oxygen, resulting in a dienol tautomer.

Synthesis and Characterization of Structural Derivatives for Research

Formation and Analysis of Oxazolidine (B1195125) Derivatives

The aldehyde functionality of this compound can be readily derivatized to form heterocyclic structures, such as oxazolidines, which are useful in synthetic chemistry.

Formation: Oxazolidines are formed by the condensation reaction between an aldehyde and a β-amino alcohol, such as 2-aminoethanol. wikipedia.orgacs.org The reaction typically proceeds under mild conditions with the removal of water and can be catalyzed by acid. uqam.ca The use of a chiral β-amino alcohol allows for the synthesis of chiral oxazolidine derivatives. These chiral auxiliaries can be used to direct the stereochemistry of subsequent reactions.

Analysis: The successful formation of an oxazolidine derivative from this compound can be confirmed using standard spectroscopic methods. The key analytical indicators are summarized in the table below. rdd.edu.iqresearchgate.net

| Spectroscopic Method | Key Indicator of Oxazolidine Formation |

| FT-IR Spectroscopy | Disappearance of the strong C=O stretching band of the aldehyde (approx. 1670-1690 cm⁻¹) and appearance of C-N and C-O stretching bands. |

| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (approx. 9-10 ppm) and appearance of new signals for the protons on the oxazolidine ring, including a characteristic signal for the N,O-acetal proton (CH-O-N). |

| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal (approx. 190-200 ppm) and appearance of a new signal for the N,O-acetal carbon (approx. 80-100 ppm). |

| Mass Spectrometry | The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the formed oxazolidine derivative. |

Advanced Analytical Characterization and Quantification of 2 Isopropylidene 5 Methylhex 4 Enal

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like 2-Isopropylidene-5-methylhex-4-enal due to its high sensitivity and specificity. mdpi.comlongdom.org It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. longdom.org

Method Development for Qualitative and Quantitative Analysis

The development of robust GC-MS methods is fundamental for both the qualitative identification and quantitative measurement of this compound. Qualitative analysis involves identifying the compound based on its retention time and mass spectrum, which are then compared to reference standards or spectral libraries like the National Institute of Standards and Technology (NIST) database. thieme-connect.commdpi.com

Quantitative analysis aims to determine the concentration of the compound in a sample. This is often achieved by creating a calibration curve using standards of known concentrations. thieme-connect.com An internal standard, a compound with similar chemical properties but not present in the sample, is often added to improve the accuracy and precision of the quantification. thieme-connect.com For instance, n-tridecane has been successfully used as an internal standard in the analysis of terpenes. thieme-connect.com The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters determined during method validation to establish the sensitivity of the method. thieme-connect.comchromatographyonline.com

Several sample introduction techniques can be employed, including liquid injection of an organic solvent extract, static headspace, and solid-phase microextraction (SPME). nih.govmdpi.com Headspace sampling, where the vapor above a sample is injected, is particularly useful for analyzing volatile compounds. mdpi.comlibretexts.org SPME is another common technique where a coated fiber extracts analytes from the sample before being introduced into the GC. mdpi.comsigmaaldrich.com The choice of extraction solvent is also crucial, with ethyl acetate (B1210297) demonstrating good recovery for terpenes in some studies. thieme-connect.com

Optimization of Chromatographic Parameters (e.g., Columns, Carrier Gases, Temperature Programs)

Achieving optimal separation of this compound from other components in a complex mixture requires careful optimization of several chromatographic parameters.

Columns: The choice of the GC column is critical for effective separation. Capillary columns are widely used, and the stationary phase chemistry plays a key role. libretexts.org For terpene analysis, columns with arylene-modified cyanopropylphenyl dimethyl polysiloxane-type stationary phases, such as the Rxi-624Sil MS, have been utilized. restek.com The DB-5MS capillary column is another frequently used column that provides good baseline separation for terpenes. thieme-connect.commdpi.com Column dimensions, including length, internal diameter, and film thickness, also influence separation efficiency. thieme-connect.comrestek.com

Carrier Gases: The carrier gas transports the sample through the column. libretexts.org Common choices include helium, hydrogen, and nitrogen. drawellanalytical.com Helium is widely used due to its inertness and good performance. chromatographyonline.com However, due to rising costs and supply issues, hydrogen is considered a viable alternative, offering faster analysis times. chromatographyonline.comphenomenex.com Nitrogen is another cost-effective option. drawellanalytical.com The choice of carrier gas can also be influenced by the type of detector being used. libretexts.orglibretexts.org

Temperature Programs: Temperature programming involves changing the column temperature during the analysis to facilitate the separation of compounds with a wide range of boiling points. scribd.comchromatographytoday.com A typical temperature program starts at a low initial temperature, which is then increased at a specific rate (ramp rate) to a final temperature. chromatographytoday.com This allows for the elution of both volatile and less volatile compounds in a reasonable time with good peak shape. scribd.com Optimizing the initial temperature, ramp rate, and final temperature is crucial for achieving the best separation. scribd.comchromatographyonline.com For example, a lower initial temperature can improve the resolution of early-eluting peaks. chromatographyonline.com

Table 1: Exemplary GC-MS Method Parameters for Terpene Analysis

| Parameter | Exemplary Condition | Reference |

|---|---|---|

| Column | DB-5MS (30m x 0.25mm i.d. x 0.25µm film thickness) | thieme-connect.com |

| Carrier Gas | Helium | chromatographyonline.com |

| Injection Mode | Split (e.g., 10:1 ratio) | mdpi.com |

| Injector Temperature | 250 °C | mdpi.com |

| Temperature Program | Initial temp: 40°C, Ramp: 10°C/min, Final temp: 280°C | mdpi.com |

Mass Spectrometry Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for structural elucidation. jchps.com When a molecule like this compound passes through the mass spectrometer, it is ionized, often by electron ionization (EI), which causes it to fragment in a characteristic pattern. This fragmentation pattern serves as a molecular fingerprint. jchps.com

The analysis of these fragments helps in piecing together the structure of the original molecule. jchps.com For terpenoids, mass spectrometry is a key technique for determining the molecular weight and formula. globalresearchonline.netsrmist.edu.in The fragmentation patterns can reveal the presence of specific structural motifs and the arrangement of atoms within the molecule. By comparing the obtained mass spectrum with libraries of known compounds, the identity of this compound can be confirmed. mdpi.com Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by further fragmenting specific ions. jchps.com

Complementary Spectroscopic Techniques

While GC-MS is a powerful tool, other spectroscopic techniques provide complementary information for a comprehensive characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.govthermofisher.com Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. ucdavis.edu These absorption bands are characteristic of particular functional groups. thermofisher.com

For this compound, FT-IR spectroscopy can confirm the presence of key functional groups. The spectrum would be expected to show a characteristic absorption band for the carbonyl (C=O) group of the aldehyde, typically in the range of 1685-1666 cm⁻¹ for an α,β-unsaturated aldehyde. libretexts.org Additionally, stretches corresponding to C-H and C=C bonds would be present. libretexts.org The identification of these functional groups provides crucial evidence for the confirmation of the compound's structure. srmist.edu.inscribd.com

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| C=O (α,β-unsaturated aldehyde) | 1685-1666 | libretexts.org |

| C=C (alkene) | 1680-1640 | libretexts.org |

| =C-H (alkene) | 3100-3000 | libretexts.org |

| C-H (alkane) | 3000-2850 | libretexts.org |

Hyphenated Techniques for Volatilome Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures of volatile organic compounds (VOCs), often referred to as the volatilome. longdom.orgnih.gov The analysis of the volatilome is critical in various fields, including food science, environmental analysis, and the study of essential oils. iscientific.orgmdpi.com

GC-MS is itself a powerful hyphenated technique. longdom.org For even greater separation power, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) can be employed. iscientific.org This technique provides enhanced resolution, which is particularly useful for separating co-eluting compounds in very complex samples like essential oils. iscientific.org Other hyphenated techniques such as LC-MS and CE-MS are also utilized for analyzing different types of compounds within a sample. longdom.orgnih.gov The application of these advanced hyphenated techniques allows for a detailed and comprehensive profiling of the volatilome, enabling the identification and quantification of individual components like this compound within a complex matrix. mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) Methodologies

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, such as this compound, from various matrices. This solvent-free sample preparation method offers high sensitivity, simplicity, and ease of automation, making it ideal for concentrating analytes from the headspace of a sample before their separation and identification by GC-MS. researchgate.netresearchgate.net

The principle of HS-SPME involves the exposure of a fused-silica fiber, coated with a specific stationary phase, to the headspace above a solid or liquid sample in a sealed vial. Volatile analytes, like the target aldehyde this compound, partition between the sample matrix, the headspace, and the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed, separated on a capillary column, and subsequently detected and identified by a mass spectrometer. mdpi.com

Method Optimization

The efficiency of the extraction process for this compound is dependent on several experimental parameters that must be carefully optimized. These factors influence the partitioning of the analyte and, consequently, the sensitivity and accuracy of the analysis.

SPME Fiber Selection: The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a compound like this compound, which is a moderately polar aldehyde/terpenoid, a mixed-phase fiber is often the most effective. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are frequently selected for their ability to adsorb a wide range of volatile and semi-volatile compounds. researchgate.netmdpi.com Studies on similar analytes have shown that DVB/CAR/PDMS fibers often provide superior extraction efficiency compared to single-phase fibers like Polydimethylsiloxane (PDMS) or Polyacrylate (PA). mdpi.com

Extraction Temperature and Time: Temperature and time are interdependent parameters that significantly affect extraction efficiency. An increase in temperature generally increases the vapor pressure of the analyte, facilitating its transfer to the headspace. However, excessively high temperatures can negatively impact the partitioning equilibrium. researchgate.net The optimal temperature is typically determined experimentally. For aldehydes and terpenoids, extraction temperatures often range from 40°C to 75°C. mdpi.commdpi.com The extraction time must be sufficient to allow for equilibrium or consistent pre-equilibrium to be reached. Typical extraction times range from 20 to 60 minutes. mdpi.comcabidigitallibrary.org

Sample Matrix Effects: The addition of salt (e.g., sodium chloride) to the sample matrix can enhance the extraction of certain volatile compounds by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic analytes and promotes their release into the headspace (the "salting-out" effect). cabidigitallibrary.org

The table below summarizes optimized conditions found in the literature for the analysis of aldehydes and terpenoids, which are applicable to the analysis of this compound.

Table 1: Examples of Optimized HS-SPME Parameters for Aldehydes and Terpenoids This table presents a summary of conditions optimized for compound classes similar to this compound, as reported in various studies.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |

|---|---|---|---|---|

| Fiber Coating | DVB/CAR/PDMS (50/30 µm) | DVB/CAR/PDMS | DVB/CWR/PDMS | mdpi.comcabidigitallibrary.orgmdpi.com |

| Extraction Temperature | 46 °C | 75 °C | 60 °C | mdpi.commdpi.comcabidigitallibrary.org |

| Extraction Time | 36 min | 20 min | 49 min | mdpi.commdpi.comcabidigitallibrary.org |

| Equilibration Time | 20 min | Not specified | 20 min | mdpi.comcabidigitallibrary.org |

| Salt Addition | 2.0 g NaCl | Not specified | 0.2 g NaCl | cabidigitallibrary.orgmdpi.com |

| Desorption Temperature | 250 °C | 250 °C | 250 °C | mdpi.commdpi.comcabidigitallibrary.org |

| Desorption Time | 3 min | Not specified | 7 min | mdpi.comcabidigitallibrary.org |

Quantification and Method Validation

For quantitative analysis, the HS-SPME-GC-MS method must be properly validated. This typically involves assessing linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy. Quantification can be performed using an internal standard, which is added to the sample to correct for variations in extraction efficiency and injection volume. mdpi.com For a semi-quantitative approach, the relative peak area of the analyte is compared to the peak area of the internal standard.

The table below provides representative validation data for the quantification of volatile aldehydes and terpenoids using HS-SPME-GC-MS.

Table 2: Representative Method Validation Findings for Volatile Compound Analysis This table shows typical performance characteristics from validated HS-SPME-GC-MS methods for relevant compound classes.

| Parameter | Finding | Compound Class | Source |

|---|---|---|---|

| Linearity (R²) | > 0.99 | Aldehydes, Monoterpenes | mdpi.com |

| LOD | 0.02–0.03 mg/L | Terpenoids | [ ] |

| LOQ | 0.06–0.09 mg/L | Terpenoids | [ ] |

| Precision (RSD) | < 12% | Terpenes/Terpenoids | [ ] |

| Accuracy (Recovery) | 81-119% | Terpenoids | [ ] |

GC-MS Analysis

Following thermal desorption in the injector port, the volatilized compounds are separated on a GC capillary column. A common choice for the analysis of a broad range of volatile compounds, including aldehydes and terpenoids, is a non-polar or mid-polar column, such as a DB-5MS or equivalent (5% phenyl-methylpolysiloxane). mdpi.com The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature to effectively separate compounds with different boiling points.

The separated compounds enter the mass spectrometer, which typically operates in electron ionization (EI) mode. Identification of this compound is achieved by comparing its acquired mass spectrum with reference spectra in commercial libraries such as the NIST Mass Spectral Library. mdpi.com Confirmation is often supported by comparing the calculated Linear Retention Index (LRI) of the analyte with published values.

Mechanistic and Theoretical Investigations of 2 Isopropylidene 5 Methylhex 4 Enal

Biochemical Role and Metabolism Studies

Contributions to Aldehyde Reactivity Research in Biological Contexts

The aldehyde functional group in 2-isopropylidene-5-methylhex-4-enal is a key determinant of its reactivity in biological systems. Aldehydes are known to be reactive electrophiles, capable of interacting with various nucleophilic species present in cells, such as the side chains of amino acids in proteins and DNA bases. This reactivity is central to their biological effects, both as signaling molecules and as potential toxins. Research into the reactivity of aldehydes like this compound helps to elucidate the broader mechanisms of aldehyde-mediated biological processes. The specific structural features of this compound, including the α,β-unsaturation and the additional carbon-carbon double bond, influence the electrophilicity of the carbonyl carbon and the potential for Michael addition reactions, further expanding its range of possible biological interactions.

Dynamic Changes in Volatile Organic Compound Profiles during Biological Processes (e.g., Fruit Ripening)

A study on three peach cultivars also highlighted the significant changes in VOC profiles during fruit development. While not specifically mentioning this compound, the research demonstrated a general trend of decreasing aldehyde content and increasing ester content as the fruit matures. nih.gov This underscores the role of aldehydes as potential precursors in the biosynthesis of other aroma compounds. The table below illustrates the dynamic changes of volatile compound classes during the ripening of Rosa roxburghii fruit.

| Ripening Stage | Predominant Volatile Class | Key Observations |

| Stage I | Aldehydes (68%) | Highest concentration of aldehydes. 2-Isopropenyl-5-methylhex-4-enal is a notable component. mdpi.com |

| Stages II to V | Alcohols and Esters | Aldehyde content decreases while alcohol and ester content generally increases. mdpi.com |

Interactions with Biochemical Pathways as a Secondary Metabolite

As a secondary metabolite, this compound is not directly involved in the primary processes of growth and development but plays a role in the plant's interaction with its environment. researchgate.netphytojournal.com Secondary metabolites are often produced in response to specific biotic or abiotic stresses and can have diverse biological activities. phytojournal.com In plants, this compound is likely synthesized through specific biosynthetic pathways, potentially involving the modification of primary metabolites. researchgate.net Its presence in essential oils, such as that from Nigella sativa seeds, suggests a role in defense mechanisms or as a signaling molecule. researchgate.net The interaction of such secondary metabolites with various biochemical pathways can be complex, potentially modulating enzyme activity or gene expression. unl.edu

Computational Chemistry and Molecular Modeling

In Silico Analysis of Molecular Interactions with Biological Receptors (e.g., ESR1, GDF-9)

Theoretical Predictions of Chemical Reactivity and Stereochemical Behavior

The chemical reactivity and stereochemical behavior of this compound can be predicted using theoretical computational methods. The molecule possesses multiple reactive sites, including the aldehyde group and two carbon-carbon double bonds. Quantum chemical calculations can determine the electron distribution within the molecule, highlighting the electrophilic and nucleophilic centers and predicting the most likely sites for chemical reactions. The presence of a stereocenter and the possibility of E/Z isomerism around the double bonds suggest that this compound can exist as multiple stereoisomers. Theoretical calculations can help predict the relative stabilities of these isomers and the energy barriers for their interconversion. While specific theoretical studies on this compound were not found, the principles of computational chemistry provide a framework for understanding its reactivity and stereochemistry.

Structure-Activity Relationship (SAR) Theoretical Frameworks

The exploration of the structure-activity relationship (SAR) for a given bioactive compound is fundamental to medicinal chemistry and drug discovery. It seeks to understand how the chemical structure of a molecule relates to its biological activity. For this compound, which has been identified as a constituent of various plant essential oils and implicated in a range of biological activities through in-silico screening, a formal and extensive SAR profile has yet to be published in dedicated studies. However, the existing computational research on the parent compound provides a solid foundation upon which theoretical SAR frameworks can be constructed. These frameworks are crucial for guiding future research into the synthesis and evaluation of more potent and selective analogs.

In-silico studies have preliminarily investigated the interaction of this compound with various biological targets. For instance, molecular docking simulations have been employed to predict its binding affinity against enzymes such as alpha-amylase and to explore its potential interactions with targets like estrogen receptors and Growth Differentiation Factor-9 (GDF-9). These computational analyses, while not constituting a full SAR study, are the first step in identifying the key structural features of the molecule that may be responsible for its predicted biological effects. The insights gained from these initial docking studies are invaluable for developing hypotheses about how structural modifications might enhance or diminish the compound's activity.

Computational Exploration of Structural Modifications and Their Impact on Molecular Interactions

In the absence of empirical data on the biological activity of this compound derivatives, computational methods offer a powerful tool for predicting the effects of structural modifications. This theoretical exploration is centered on identifying the key pharmacophoric features of the molecule—the aldehyde group, the α,β-unsaturated system, the isopropylidene group, and the terminal isobutyl moiety—and postulating how alterations to these groups could influence its interactions with biological targets.

The aldehyde functional group is a particularly interesting feature. As a reactive electrophile, it has the potential to form covalent bonds with nucleophilic residues (such as cysteine or lysine) in the active sites of enzymes, which could lead to irreversible inhibition. However, aldehydes can also be readily oxidized in vivo, which may affect the compound's metabolic stability. Computational studies could explore the replacement of the aldehyde with other functional groups, such as an alcohol, a carboxylic acid, or a nitrile, to assess how these changes would affect binding affinity and reactivity. For example, converting the aldehyde to a primary alcohol might shift the interaction from a covalent to a hydrogen-bonding one, potentially altering the compound's binding mode and selectivity.

The conjugated system, consisting of the C4-C5 double bond and the C2-isopropylidene group in conjugation with the aldehyde, creates a planar, electron-rich region that is likely crucial for its binding. Modifications that alter the geometry or electronic properties of this system would be expected to have a significant impact on activity. For instance, saturation of the C4-C5 double bond would increase the flexibility of the molecule and disrupt the planarity of the conjugated system, likely leading to a decrease in binding affinity.

The lipophilic parts of the molecule, the isopropylidene and isobutyl groups, are predicted to be involved in hydrophobic interactions within a receptor's binding pocket. Systematically altering the size and lipophilicity of these groups could optimize these interactions. For example, replacing the isobutyl group with smaller (e.g., ethyl) or larger (e.g., benzyl) substituents could probe the size and shape of the hydrophobic pocket.

A theoretical computational approach to exploring these modifications would involve:

Homology modeling of target proteins if their crystal structures are not available.

Molecular docking of a library of virtual analogs of this compound into the active site of the target protein to predict their binding affinities and orientations.

Quantitative Structure-Activity Relationship (QSAR) studies to build a statistical model that correlates the structural features of the analogs with their predicted activity.

Molecular dynamics simulations to assess the stability of the ligand-protein complexes for the most promising analogs and to gain a more dynamic understanding of the key molecular interactions.

The following data table outlines a theoretical framework for the computational exploration of structural modifications to this compound and their potential impact on molecular interactions.

Table 1: Theoretical Computational Exploration of Structural Modifications of this compound

| Structural Feature | Proposed Modification | Predicted Impact on Molecular Interactions | Rationale |

|---|---|---|---|

| Aldehyde Group | Reduction to primary alcohol (-CH₂OH) | Shift from potential covalent interactions to hydrogen bonding; may alter binding mode and improve metabolic stability. | The highly reactive aldehyde is replaced by a less reactive alcohol, which can act as a hydrogen bond donor and acceptor. |

| Oxidation to carboxylic acid (-COOH) | Introduction of a strong hydrogen bond donor and acceptor; potential for ionic interactions with basic residues. | The carboxylate group can form strong electrostatic interactions, significantly altering binding affinity and selectivity. | |

| Conversion to a nitrile (-C≡N) | Acts as a hydrogen bond acceptor; less reactive than an aldehyde but maintains linear geometry. | A nitrile group can serve as a bioisosteric replacement for the aldehyde, potentially improving stability while retaining some key interactions. | |

| C4-C5 Double Bond | Saturation to a single bond | Increased conformational flexibility; disruption of the planar conjugated system. | Saturation would likely decrease binding affinity due to the loss of rigidity and favorable π-π stacking or hydrophobic interactions. |

| Isopropylidene Group | Replacement with a smaller alkyl group (e.g., methyl) | Reduced steric bulk; may allow for deeper penetration into a binding pocket. | This modification would probe the steric tolerance of the binding site in the region of the C2 position. |

| Replacement with a larger or aromatic group (e.g., phenyl) | Increased steric bulk and potential for π-π interactions. | This could enhance binding affinity if the binding pocket can accommodate a larger group and has aromatic residues. | |

| Isobutyl Group | Variation in alkyl chain length (e.g., ethyl, propyl) | Modulates lipophilicity and explores the size of the hydrophobic binding pocket. | Systematically altering the chain length can optimize hydrophobic interactions and fine-tune the overall lipophilicity of the molecule. |

| Introduction of polar functional groups (e.g., hydroxyl, ether) | Increased hydrophilicity; potential for new hydrogen bonding interactions. | This could improve solubility and introduce new specific interactions with the target, potentially increasing affinity and selectivity. |

This theoretical framework provides a roadmap for future computational and synthetic efforts to explore the SAR of this compound, with the ultimate goal of developing novel and more effective therapeutic agents. The insights gained from such studies would be instrumental in transforming this naturally occurring compound into a lead for drug development.

Future Directions and Emerging Research Avenues for 2 Isopropylidene 5 Methylhex 4 Enal

Development of Novel and Sustainable Synthetic Routes

The current reliance on extraction from natural sources such as Nigella sativa for obtaining 2-Isopropylidene-5-methylhex-4-enal presents challenges in terms of yield, purity, and scalability. Future research will likely focus on developing efficient, sustainable, and economically viable synthetic routes.

Key research frontiers include:

Green Chemistry Approaches: Moving away from hazardous reagents and solvents is a critical goal. Research into green chemistry methodologies, such as the use of gaseous nitrogen dioxide for the selective oxidation of corresponding alcohols, could offer an environmentally benign pathway to produce unsaturated aldehydes like this compound. nih.gov Such processes aim to minimize waste, reduce energy consumption, and utilize non-toxic materials. eurekalert.org

Catalytic Innovations: The development of novel catalysts is paramount. This includes exploring metal-catalyzed reactions, such as palladium-catalyzed isomerization and subsequent oxidation, which have shown promise in the synthesis of other aldehydes. rsc.orgnih.gov Organocatalysis also presents a promising avenue, offering metal-free alternatives for key synthetic steps. researchgate.net

One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel, known as one-pot syntheses, can significantly improve efficiency and reduce waste. rsc.org Future work could explore a one-pot sequence for synthesizing this compound from simple, readily available precursors.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Green Chemistry Oxidation | Reduced waste, use of benign oxidants (e.g., air), improved safety. nih.goveurekalert.org | Oxidation of benzylic and primary alcohols using gaseous nitrogen dioxide. nih.gov |

| Advanced Catalysis | High selectivity, lower energy requirements, potential for asymmetric synthesis. rsc.orgnih.govresearchgate.net | Palladium-catalyzed reactions, organocatalytic Mannich condensation. rsc.orgnih.gov |

| One-Pot Sequences | Increased efficiency, reduced purification steps, atom economy. rsc.org | Stereoselective routes to related compounds like γ-amino alcohols from unsaturated aldehydes. rsc.org |

Advanced Mechanistic Studies on Biological Interactivity (Non-Pharmacological Emphasis)

Understanding how this compound interacts with biological systems at a molecular level, outside of a pharmacological context, is a crucial area for future research. Terpenoids are known to play significant roles in plant defense and communication. e3s-conferences.orgresearchgate.net

Emerging research avenues in this domain include:

Plant-Pathogen and Plant-Insect Interactions: Investigating the role of this compound as a potential signaling molecule or defense compound in plants. Studies on disease-induced terpenoid aldehydes in other plants, like cotton, have shown their accumulation in response to pathogens. researchgate.net Future research could explore if this compound is elicited in Nigella sativa under stress conditions.

Allelopathic Potential: Exploring the compound's influence on the germination and growth of other plants and microorganisms in its environment.

Modulation of Gene Expression: Advanced studies could delve into how this aldehyde might regulate gene expression patterns in plants and other organisms through interactions with transcription factors or epigenetic modifications. e3s-conferences.org

Integration of Multi-Omics Data for Comprehensive Biochemical Understanding

To gain a holistic view of the biochemical role of this compound, the integration of various "omics" data is essential. This systems biology approach can uncover complex interactions and pathways that are not apparent from single-level studies.

Future research should focus on:

Metabolomics and Transcriptomics: Combining these techniques can reveal the correlation between the expression of genes in the terpene biosynthesis pathway and the production of this compound and other related metabolites. acs.orgnih.gov This can help to identify the key enzymes and regulatory factors involved in its synthesis in plants like Nigella sativa.

Proteomics: Identifying and quantifying the proteins that are differentially expressed in the presence of this compound can provide insights into its mode of action and the cellular responses it triggers.

Phylogenomics: Integrating genomic data with chemical profiling across different plant species can help to understand the evolutionary context of this compound's biosynthesis and its ecological significance. mdpi.com

| Omics Technology | Research Focus | Potential Outcome |

| Metabolomics | Profiling of terpenoids and other secondary metabolites in Nigella sativa. nih.gov | Identification of metabolic pathways influenced by this compound. |

| Transcriptomics | Analysis of gene expression related to terpene biosynthesis. acs.orgnih.gov | Elucidation of the genetic regulation of the compound's production. |

| Proteomics | Study of protein expression changes in response to the compound. | Understanding the cellular machinery that interacts with the aldehyde. |

Exploration of Chemoenzymatic and Biocatalytic Transformations

The use of enzymes in chemical synthesis offers high selectivity and sustainability. uva.nl Future research on this compound will likely leverage biocatalysis for both its synthesis and modification.

Key areas for exploration include:

Enzymatic Synthesis: Developing biocatalytic or chemoenzymatic cascades for the production of this compound. rsc.orgmdpi.com This could involve using enzymes like carboxylate reductases and ene reductases. mdpi.com The production of aldehydes through biocatalysis is a growing field with significant potential. nih.govnih.gov

Biocatalytic Derivatization: Using enzymes, such as lipases or oxidoreductases, to create novel derivatives of this compound with potentially new or enhanced properties. mdpi.com Lipase-mediated resolutions have been successfully used for the stereoselective synthesis of other terpenoids. mdpi.com

Whole-Cell Biocatalysts: Engineering microorganisms to express the necessary enzymatic pathways for the de novo synthesis of the compound from simple feedstocks. nih.govnih.gov

| Biocatalytic Approach | Application | Advantage |

| Chemoenzymatic Cascades | Synthesis of the aldehyde from precursors. rsc.orgmdpi.com | High selectivity, mild reaction conditions, potential for stereocontrol. mdpi.comacs.org |

| Lipase-Mediated Resolution | Production of specific stereoisomers. mdpi.com | Access to enantiomerically pure compounds. |

| Engineered Microorganisms | De novo synthesis from renewable feedstocks. nih.gov | Sustainable production independent of plant sources. |

Design of New Analytical Platforms for Trace Analysis and Real-time Monitoring

The ability to detect and quantify this compound at low concentrations and in real-time is crucial for many of the research areas mentioned above, particularly for studying its biological roles as a volatile organic compound (VOC).

Future developments in analytical platforms should include:

High-Sensitivity Chromatography: Advancing chromatographic methods, such as GC-MS and HPLC, coupled with selective derivatization agents, to achieve lower limits of detection for trace analysis in complex matrices like food and biological fluids. nih.govrsc.orgresearchgate.net

Real-Time Monitoring Systems: The development of sensors and mass spectrometry techniques for the real-time detection of this volatile aldehyde. nih.govtofwerk.com Technologies like Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Vocus CI-TOF are capable of monitoring VOC emissions from plants as they happen. nih.govtofwerk.com

Wearable Plant Sensors: The creation of miniaturized, wearable sensors that can be placed directly on a plant to monitor the emission of specific VOCs like this compound in situ and under field conditions. acs.org

Nanosensor Technology: Exploring the use of nanosensors, such as those based on surface-enhanced Raman scattering (SERS), for ultra-sensitive, real-time monitoring of plant-to-plant communication via VOCs. nih.gov

| Analytical Platform | Application | Key Features |

| Advanced Chromatography (GC/HPLC-MS) | Trace quantification in complex samples. nih.govrsc.org | High selectivity and sensitivity, structural confirmation. nih.gov |

| Real-Time Mass Spectrometry (PTR-MS) | Monitoring volatile emissions from plants. nih.govtofwerk.com | Online, real-time detection at ppb levels. nih.gov |

| Wearable Sensors | In-field monitoring of plant physiology. acs.org | Portability, low cost, direct measurement on the leaf. |

| SERS Nanosensors | Studying plant intercommunication. nih.gov | Ultra-high sensitivity (ppt level), real-time monitoring. nih.gov |

Q & A

Q. How can 2-Isopropylidene-5-methylhex-4-enal be reliably identified and quantified in plant-derived matrices?

Methodological Answer: Utilize gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, as demonstrated in studies on Japanese plum cultivars. For instance, in 'Sapphire' plums, this compound was detected as a unique volatile, and its levels were tracked across ripening and cold storage phases. Calibration curves using synthetic standards and internal normalization against stable isotopes (e.g., deuterated analogs) are recommended to mitigate matrix effects .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?

Methodological Answer: Design controlled storage experiments comparing tree-ripened samples with post-harvest cold storage (e.g., 4°C for 14 days). Quantify compound levels via GC-MS at regular intervals. Notably, cold storage may suppress enzymatic pathways responsible for its biosynthesis, as observed in plums, where levels remained static despite increases in other volatiles. Include controls for oxidative degradation by purging samples with inert gases (e.g., nitrogen) .

Q. How should safety evaluations for this compound be structured in laboratory settings?

Methodological Answer: Follow the RIFM safety evaluation framework, which includes (i) in vitro assays for dermal sensitization (e.g., human cell line activation tests), (ii) cytotoxicity profiling using hepatic cell models, and (iii) metabolite identification via high-resolution LC-MS to assess bioactivation risks. Cross-reference data with structural analogs to prioritize endpoints .

Advanced Research Questions

Q. What computational approaches are effective in predicting the physicochemical properties or receptor interactions of this compound?

Methodological Answer: Employ hybrid receptor-response models combining molecular docking (e.g., with olfactory or metabolic receptors) and machine learning (ML). For example, bioelectronic nose systems tuned to specific receptors (e.g., rat I7) can extrapolate chemical features from activity profiles. Validate predictions against wet-lab agonism/antagonism assays, as demonstrated in multi-receptor studies .

Q. How can researchers resolve contradictions in experimental data related to this compound’s bioactivity or stability?

Methodological Answer: Conduct meta-analyses comparing methodological variables such as storage conditions, extraction solvents, or detection limits. For instance, discrepancies in cold storage effects (e.g., suppressed biosynthesis vs. degradation) may arise from cultivar-specific enzyme expression. Use principal component analysis (PCA) to isolate variables driving data divergence .

Q. What strategies optimize the detection of trace this compound in complex biological mixtures?

Methodological Answer: Implement multidimensional chromatography (e.g., GC×GC-MS) coupled with solid-phase microextraction (SPME) for enhanced sensitivity. In studies of plum volatiles, SPME fibers with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) coatings achieved detection limits <0.1 ppb. Optimize desorption times and temperatures to prevent artifact formation .

Methodological Notes

- Data Collection : Adhere to High Production Volume (HPV) Chemical Challenge Program guidelines for literature reviews, prioritizing peer-reviewed studies and risk assessments. Supplement with primary data where gaps exist .

- Analytical Validation : Cross-validate GC-MS results with nuclear magnetic resonance (NMR) for structural confirmation, especially when novel derivatives or degradation products are suspected .

- Ethical Compliance : Align safety assessments with ISO 10993-1 standards for biological evaluation of medical devices if the compound is intended for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.